Triethyl orthoformate
Overview
Description
Triethyl orthoformate is an organic compound with the formula HC(OC₂H₅)₃. This colorless, volatile liquid is the ortho ester of formic acid and is commercially available. It is commonly used as a reagent in organic synthesis due to its ability to form ethyl esters and other derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl orthoformate can be synthesized through several methods:
From Hydrogen Cyanide and Ethanol: This industrial synthesis involves the reaction of hydrogen cyanide with ethanol.
From Sodium Ethoxide and Chloroform: Another method involves the reaction of sodium ethoxide, formed in-situ from sodium and absolute ethanol, with chloroform[ \text{CHCl}_3 + 3 \text{Na} + 3 \text{EtOH} \rightarrow \text{HC(OEt)}_3 + \frac{3}{2} \text{H}_2 + 3 \text{NaCl} ] This reaction produces this compound along with hydrogen gas and sodium chloride as by-products.
Chemical Reactions Analysis
Types of Reactions
Triethyl orthoformate undergoes various types of chemical reactions:
Esterification: It is an excellent reagent for converting carboxylic acids to ethyl esters.
Aldehyde Synthesis: In the Bodroux-Chichibabin aldehyde synthesis, this compound reacts with Grignard reagents to form aldehydes with one carbon higher.
Coordination Chemistry: It is used to convert metal aquo complexes to the corresponding ethanol complexes.
Common Reagents and Conditions
Reagents: Sodium ethoxide, chloroform, Grignard reagents, carboxylic acids.
Conditions: Reflux, in-situ formation of sodium ethoxide, use of excess reagent.
Major Products
Ethyl Esters: Formed from the reaction with carboxylic acids.
Aldehydes: Formed in the Bodroux-Chichibabin aldehyde synthesis.
Ethanol Complexes: Formed in coordination chemistry reactions.
Scientific Research Applications
Triethyl orthoformate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including aldehydes and esters.
Coordination Chemistry: It is used to convert metal aquo complexes to ethanol complexes.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Triethyl orthoformate exerts its effects through its ability to act as a reagent in various chemical reactions. Its mechanism of action involves the formation of ethyl esters and other derivatives through nucleophilic substitution and other reaction pathways. The molecular targets and pathways involved include carboxylic acids, Grignard reagents, and metal aquo complexes .
Comparison with Similar Compounds
Similar Compounds
Trimethyl orthoformate: Similar to triethyl orthoformate but with methyl groups instead of ethyl groups.
Triethyl orthoacetate: An orthoester with an acetyl group instead of a formyl group.
Uniqueness
This compound is unique due to its ability to form ethyl esters efficiently and its versatility in various chemical reactions. Its use in the Bodroux-Chichibabin aldehyde synthesis and coordination chemistry sets it apart from other similar compounds .
Properties
IUPAC Name |
diethoxymethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKASDNZWUGIAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Record name | ETHYL ORTHOFORMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041957 | |
Record name | Ethyl orthoformate | |
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Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Liquid with a sweetish odor like pine needles; [Merck Index] Clear colorless liquid with a pungent odor; [CAMEO] | |
Record name | ETHYL ORTHOFORMATE | |
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Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |
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Record name | Triethyl orthoformate | |
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Vapor Pressure |
3.86 [mmHg] | |
Record name | Triethyl orthoformate | |
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CAS No. |
122-51-0, 108055-42-1 | |
Record name | ETHYL ORTHOFORMATE | |
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Record name | Triethyl orthoformate | |
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Record name | Ethyl orthoformate | |
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Record name | Triethoxymethane | |
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Record name | Triethyl orthoformate | |
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Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |
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Record name | Ethyl orthoformate | |
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Record name | Triethyl orthoformate | |
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Record name | ETHYL ORTHOFORMATE | |
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Retrosynthesis Analysis
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